2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid
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Description
2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid is a useful research compound. Its molecular formula is C10H9ClN2O2S and its molecular weight is 256.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.0073264 g/mol and the complexity rating of the compound is 280. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, molecular interactions, and potential therapeutic applications.
The compound has the following chemical characteristics:
- CAS Number : 88269-68-5
- Molecular Formula : C9H8ClN2O2S
- Molecular Weight : 236.69 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. It was shown to exhibit significant reducing power in various assays, including the Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP) methods.
Key Findings:
- Compounds derived from the benzimidazole structure demonstrated IC50 values significantly lower than ascorbic acid, a common antioxidant reference.
Compound | IC50 Value (µM) | Reference |
---|---|---|
5c | 14.00 ± 0.14 | |
6b | 12.47 ± 0.02 | |
6c | 12.82 ± 0.10 | |
Ascorbic Acid | 88.12 ± 0.23 |
These results indicate that derivatives with electron-withdrawing groups like chlorine enhance antioxidant activity.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. In particular, it was found to interact favorably with human peroxiredoxin 5 (PRDX5), an enzyme involved in redox signaling.
Binding Affinity Results:
The synthesized compounds showed binding affinities less than -6.0 kcal/mol, which is indicative of strong interactions within the active site of PRDX5 compared to reference compounds like ascorbic acid (-4.6 kcal/mol) .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- High gastrointestinal absorption score (0.55).
- Capability to cross the blood-brain barrier (BBB), enhancing its potential for neurological applications.
Toxicity assessments indicated that the compound falls within a relatively low toxicity range, making it a candidate for further therapeutic exploration .
Cancer Treatment
Research has indicated that benzimidazole derivatives can act as inhibitors for protein kinases involved in cancer progression. For instance, studies utilizing CX-4945, a CK2 inhibitor, in combination therapies have shown improved survival rates in glioblastoma models . The structural similarities suggest that this compound may exhibit similar therapeutic efficacy.
Neuroprotective Effects
Given its ability to cross the BBB and its antioxidant properties, this compound could be investigated for neuroprotective applications in diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a critical role .
Properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-5(9(14)15)16-10-12-7-3-2-6(11)4-8(7)13-10/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRHZVULSVWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-77-5 |
Source
|
Record name | NSC14188 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.